2-Amino-N-(3-pyridinylmethyl)acetamide hydrochloride
Overview
Description
2-Amino-N-(3-pyridinylmethyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1220035-35-7 . It has a molecular weight of 201.66 . This compound is used in scientific research and offers versatile applications, including drug synthesis, biochemical studies, and pharmaceutical research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O.ClH/c9-4-8(12)11-6-7-2-1-3-10-5-7;/h1-3,5H,4,6,9H2,(H,11,12);1H . This indicates that the compound contains a pyridine ring attached to an acetamide group via a methylene bridge, and it also has an amino group attached to the acetamide carbon .Scientific Research Applications
Neuropharmacological Applications
Studies on ketamine and its derivatives offer insights into the neuropharmacological applications of compounds that modulate glutamatergic transmission, with implications for treating mood disorders, pain, and the development of novel antidepressants (Sanacora et al., 2017), (Peltoniemi et al., 2016). These studies underscore the importance of understanding the pharmacokinetics, pharmacodynamics, and therapeutic mechanisms of action of such compounds.
Metabolic Pathways and Biogenic Amines
Research on compounds like N-acetylcysteine and the metabolism of aspartame provides a foundation for understanding the metabolic pathways, detoxification processes, and potential therapeutic uses of amino acid derivatives in psychiatry and neurology (Dean et al., 2011), (Ranney & Oppermann, 1979).
Substance Abuse and Environmental Impact
Insights into the misuse of substances like ketamine and the environmental persistence of pharmaceuticals such as acetaminophen highlight the broader societal and environmental implications of the research on and use of synthetic compounds (Wolff & Winstock, 2006), (Vo et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c9-4-8(12)11-6-7-2-1-3-10-5-7;/h1-3,5H,4,6,9H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSKRZXKNCUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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